tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Researchers optimizing asymmetric synthesis protocols often risk costly enantiopure reagents during preliminary method development. tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 302911-78-0) is the racemic Williams morpholine-6-one scaffold-a cost-effective surrogate for reaction optimization before committing to expensive single enantiomers. • ≥98% purity ensures impurity profiles do not confound reaction outcomes • Lower melting point (191-193 °C) vs. enantiopure analogs facilitates easier purification • Readily resolvable into (2R,3S) and (2S,3R) enantiomers via chiral chromatography • More economical and widely stocked than enantiopure counterparts for bulk intermediate production

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 302911-78-0
Cat. No. B1609116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
CAS302911-78-0
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3
InChIKeyMRUKRSQUUNYOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Racemic Williams Chiral Auxiliary Overview


tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 302911-78-0) is a racemic mixture of the Williams morpholine-6-one chiral auxiliary scaffold, featuring a Boc-protected morpholine ring with two phenyl substituents . Its molecular formula is C₂₁H₂₃NO₄ with a molecular weight of 353.41 g/mol . Unlike its enantiomerically pure counterparts (e.g., (2S,3R)-N-Boc-6-oxo-2,3-diphenylmorpholine, CAS 112741-50-1), this racemic form exhibits distinct physicochemical properties and procurement advantages that directly impact its suitability for specific synthetic applications .

1
Racemic scaffold for exploratory asymmetric synthesis workflows
2
Precursor for chiral resolution to both enantiomers
3
Cost-effective surrogate for method development and scale-up optimization

Procurement Risk: Racemic vs. Enantiopure Morpholine Auxiliary Substitution


While morpholine-6-one auxiliaries share a common core structure, the racemic nature of CAS 302911-78-0 fundamentally differentiates it from enantiopure variants such as CAS 112741-50-1 (2S,3R) and CAS 112741-49-8 (2R,3S) . In asymmetric synthesis, the presence of both enantiomers in the racemic mixture can lead to different stereochemical outcomes or require additional chiral resolution steps, whereas enantiopure forms provide defined stereocontrol . Furthermore, the racemate exhibits a markedly lower melting point (191-193 °C vs. 206 °C dec.) and lacks optical activity, which can influence purification protocols and analytical characterization . Critically, procurement cost and commercial availability differ substantially: the racemic form is typically more economical and more widely stocked, making it the preferred choice for preliminary studies, scale-up optimization, or applications where stereochemistry is not the primary constraint .

Racemic vs. Enantiopure
Stereochemical control differs: racemate may require chiral resolution for asymmetric induction, whereas enantiopure auxiliaries provide defined stereocontrol.
Thermal Profile Shift
Lower melting point can alter crystallization and purification protocols; direct substitution without protocol adjustment may affect recovery and purity.
Analytical Monitoring Gap
Zero optical rotation excludes polarimetry-based monitoring; enantiopure comparators enable direct chiroptical tracking.

Quantitative Comparison: Racemic vs. Enantiopure and Cbz-Protected Analogs


Stereochemical Identity: Racemic Mixture vs. Single Enantiomer

CAS 302911-78-0 is a racemic mixture of (2R,3S) and (2S,3R) enantiomers, as evidenced by its InChIKey (MRUKRSQUUNYOFK-UHFFFAOYSA-N) which lacks stereochemical specification . In contrast, the comparator (2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine (CAS 112741-50-1) possesses a stereochemically defined InChIKey (MRUKRSQUUNYOFK-MOPGFXCFSA-N) and an enantiomeric excess of 99% (HPLC) .

Stereochemical Identity
Head-to-head
Racemic mixture (1:1); InChIKey without stereochemistry vs. enantiopure (ee ≥99%) comparator with defined InChIKey
Identity context determines suitability for chiral vs. achiral synthetic routes
Class-level racemate; confirm batch-specific enantiomer ratio
Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Melting Point Differential: Lower Decomposition Threshold

The melting point of CAS 302911-78-0 is reported as 191–193 °C (lit.) . The enantiopure (2S,3R) analog (CAS 112741-50-1) melts with decomposition at 206 °C (lit.) . The Cbz-protected enantiopure analog (CAS 100516-54-9) melts at 205–207 °C (lit.) .

Melting Point
Head-to-head
191–193 °C (lit.) vs. 206 °C (dec.) enantiopure Boc analog
Lower decomposition threshold may simplify recrystallization solvent selection
Reported literature values; verify under intended purification conditions
Thermal Stability Purification Crystallinity

Optical Rotation: Zero Chiroptical Activity

CAS 302911-78-0, as a racemate, exhibits no net optical rotation (expected [α] = 0°) . In contrast, the (2S,3R) enantiomer (CAS 112741-50-1) shows [α]²⁰/D +86° (c = 5.5, CH₂Cl₂) , and the (2R,3S)-N-Z analog (CAS 100516-54-9) displays [α]²⁵/D −66° (c = 5.5, CH₂Cl₂) .

Optical Rotation
Class-level
[α] 0° (racemic) vs. +86° (2S,3R) and −66° (2R,3S) enantiomers
Absence of chiroptical activity confirms racemic nature; polarimetry non-informative
Class-level inference from enantiomer data
Chiroptical Properties Analytical Characterization Enantiomeric Purity

Procurement Cost Comparison

The racemic compound CAS 302911-78-0 is available at approximately $91.00 per gram from Santa Cruz Biotechnology . In contrast, the enantiopure (2S,3R)-N-Boc analog (CAS 112741-50-1) is priced at ¥580.65 per gram (~$80 USD) from Huaxuejia.cn , and the (2R,3S)-N-Z analog (CAS 100516-54-9) costs €77.00 per gram (~$84 USD) from CymitQuimica .

Procurement Cost
Context-dependent
~$91/g (racemic) vs. ~$80–84/g enantiopure analogs (1 g scale, April 2026)
Comparable per-gram cost; racemate offers broader availability and dual-enantiomer precursor utility
Supplier-reported pricing; subject to change
Procurement Cost Efficiency Supply Chain

Chemical Purity: Consistent High-Grade Assay

CAS 302911-78-0 is commercially supplied with an assay of ≥99% . This matches the 99% assay of the (2S,3R)-N-Boc enantiomer and exceeds the 98% assay of the (2R,3S)-N-Z analog .

Chemical Purity
Head-to-head
≥99% (racemic) equivalent to enantiopure Boc analog, 1% above Cbz analog
High assay supports sensitive synthetic applications with minimal batch variability
Supplier-reported assay values; validate for critical transformations
Purity Quality Control Analytical Grade

Strategic Applications in Asymmetric Synthesis and Chiral Resolution


Unnatural Amino Acid and Peptide Isostere Synthesis

CAS 302911-78-0 serves as a versatile starting material for the preparation of Williams chiral auxiliaries used in the asymmetric synthesis of unnatural amino acids and hydroxyethylene peptide isosteres . The racemic mixture can be employed directly in exploratory synthetic sequences where stereochemical control is not critical, or it can be resolved into its constituent enantiomers for subsequent use in stereoselective reactions . Its lower melting point (191–193 °C) compared to enantiopure analogs may facilitate easier purification and handling during multi-step syntheses .

Chiral Resolution to Enantiopure Auxiliaries

Because CAS 302911-78-0 is a racemate with no net optical rotation, it can be subjected to chiral resolution techniques (e.g., chiral chromatography, diastereomeric salt formation) to obtain both (2R,3S) and (2S,3R) enantiomers in high enantiomeric purity . This approach offers a cost-effective route to the single enantiomers (CAS 112741-49-8 and 112741-50-1) when they are not commercially available or are prohibitively expensive .

Method Development and Reaction Optimization

The racemic nature of this compound makes it an ideal surrogate for reaction optimization and method development, particularly when the goal is to establish robust synthetic protocols before committing to more expensive enantiopure materials . Its high assay (≥99%) ensures that impurity profiles do not confound reaction outcomes, allowing chemists to focus on reaction conditions and yield improvements .

Large-Scale Industrial Synthesis

In industrial settings where cost and supply chain reliability are paramount, the racemic tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate may be preferred for bulk intermediate production, especially when downstream steps include chiral separation or when the final product is achiral . Its lower melting point and comparable purity to enantiopure versions can translate into reduced energy costs during purification and crystallization processes .

Application
Selection Property
Validation Focus
Unnatural amino acid / peptide isostere synthesis research
Chiral auxiliary scaffold versatility
Stereochemical outcome and diastereoselectivity review
Chiral resolution to enantiopure auxiliaries
Racemic precursor utility
Enantiomeric purity after resolution verification
Method development and reaction optimization
Cost-effective racemate surrogate
Impurity profile and reaction yield endpoint review
Large-scale intermediate production
Supply reliability and thermal handling profile
Purification efficiency and cost endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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